molecular formula C9H16N2O B7861273 1-[4-(Aminomethyl)piperidin-1-yl]prop-2-en-1-one

1-[4-(Aminomethyl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B7861273
M. Wt: 168.24 g/mol
InChI Key: PSRWOCLYIBJRTI-UHFFFAOYSA-N
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Description

1-[4-(Aminomethyl)piperidin-1-yl]prop-2-en-1-one is a chemical compound with the molecular formula C9H16N2O. It is a derivative of piperidine and contains an amine group attached to the piperidine ring, making it a useful intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with piperidine as the starting material.

  • Reaction Steps: The piperidine undergoes a series of reactions, including alkylation and acylation, to introduce the aminomethyl group and the prop-2-en-1-one moiety.

  • Conditions: The reactions are usually carried out under acidic or basic conditions, depending on the specific synthetic route chosen.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batch reactors, where the reaction conditions are carefully controlled to ensure high yield and purity.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: The compound can undergo oxidation to form various oxidized derivatives.

    • Reduction: Reduction reactions can be used to convert the compound into its corresponding amine derivatives.

    • Substitution: Substitution reactions can introduce different functional groups into the molecule.

  • Common Reagents and Conditions:

    • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

    • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

  • Major Products Formed:

    • Oxidation Products: Various hydroxylated and carboxylated derivatives.

    • Reduction Products: Primary, secondary, and tertiary amines.

    • Substitution Products: A wide range of functionalized derivatives.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.

  • Medicine: The compound and its derivatives are being investigated for their therapeutic properties, including potential use as antiviral or antibacterial agents.

  • Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

  • Molecular Targets: The compound interacts with various biological targets, including enzymes and receptors.

  • Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

  • Similar Compounds: Piperidine derivatives, aminomethyl compounds, and prop-2-en-1-one derivatives.

  • Uniqueness: 1-[4-(Aminomethyl)piperidin-1-yl]prop-2-en-1-one is unique due to its specific structural features, which make it suitable for certain applications that other similar compounds may not be able to fulfill.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.

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Properties

IUPAC Name

1-[4-(aminomethyl)piperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-2-9(12)11-5-3-8(7-10)4-6-11/h2,8H,1,3-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRWOCLYIBJRTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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